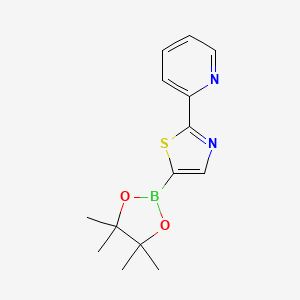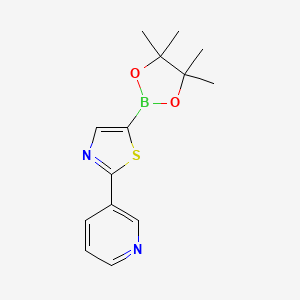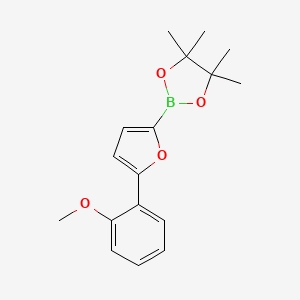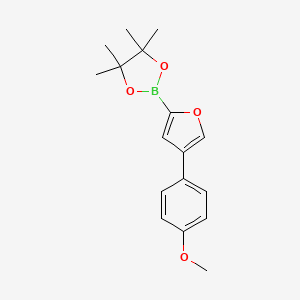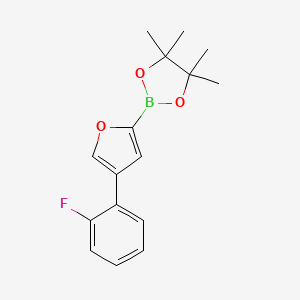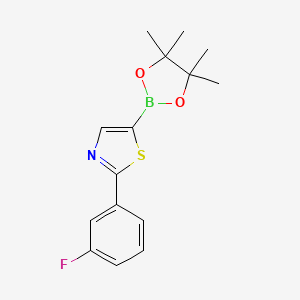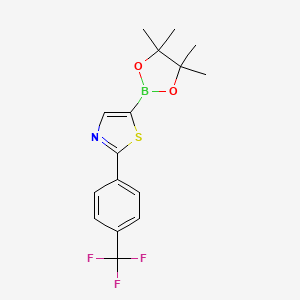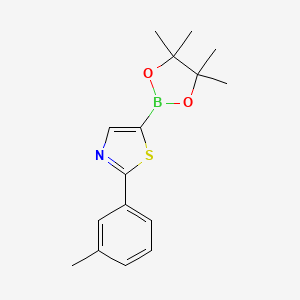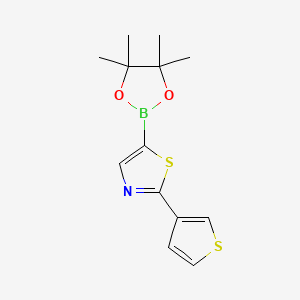
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester (abbreviated as 2T3T5BP) is an organic compound with a wide range of applications in scientific research. It is mainly used as a reagent for organic synthesis and as an intermediate for the synthesis of various compounds. 2T3T5BP is also used as a catalyst in various reactions and as a ligand in coordination complexes. In addition, 2T3T5BP has been studied for its potential applications in biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester has a wide range of scientific research applications. It has been used as a reagent in organic synthesis and as an intermediate for the synthesis of various compounds. In addition, this compound has been studied for its potential applications in biochemistry and physiology. It has been used as a catalyst in various reactions and as a ligand in coordination complexes. This compound has also been studied for its potential applications in drug design and delivery, as well as in the development of new materials.
Wirkmechanismus
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester is a boron-based compound that is able to interact with various biological molecules. It has been found to interact with proteins in a non-covalent manner, forming a complex known as a boron-protein complex. This complex is able to interact with other proteins, enzymes, and other molecules, resulting in a variety of biological effects. Furthermore, this compound has been found to interact with DNA, resulting in the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in biochemistry and physiology. It has been found to interact with proteins, resulting in a variety of biological effects. For example, it has been found to inhibit the activity of enzymes involved in DNA replication and transcription, as well as to inhibit the activity of enzymes involved in protein synthesis. In addition, this compound has been found to inhibit the activity of certain ion channels, resulting in the modulation of cellular signaling pathways. Furthermore, this compound has been found to interact with DNA, resulting in the inhibition of DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester in laboratory experiments has several advantages. First, it is a relatively inexpensive and easy to use reagent. Second, it is a versatile reagent that can be used in a variety of reactions. Third, it is a relatively stable compound, making it suitable for long-term storage. Fourth, it is a relatively non-toxic compound, making it safe to handle in the laboratory. However, there are also some limitations to the use of this compound in laboratory experiments. First, it is a relatively slow-acting reagent, meaning that it may take some time for the desired results to be obtained. Second, it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Third, it is not very stable in the presence of light, making it unsuitable for use in light-sensitive reactions.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester in scientific research. First, it could be used in drug design and delivery, as it has been found to interact with proteins, DNA, and other molecules. Second, it could be used in the development of new materials, as it is a relatively stable compound that can be used in a variety of reactions. Third, it could be used in the development of new catalysts, as it is a relatively non-toxic compound that is able to interact with various biological molecules. Fourth, it could be used in the development of new drugs, as it is a relatively non-toxic compound that is able to interact with various biological molecules. Finally, it could be used in the development of new imaging techniques, as it is a relatively non-toxic compound that is able to interact with various biological molecules.
Synthesemethoden
2-(Thiophen-3-yl)thiazole-5-boronic acid pinacol ester can be synthesized through a variety of methods. The most commonly used method involves the reaction of thiophene-3-carbaldehyde with boronic acid pinacol ester in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound and can be used for the synthesis of a variety of compounds. Other methods for the synthesis of this compound include the reaction of thiophene-3-carbaldehyde with boronic acid pinacol ester in the presence of a base such as potassium carbonate, the reaction of thiophene-3-carbaldehyde with boronic acid in the presence of a base such as potassium carbonate, and the reaction of thiophene-3-carbaldehyde with boronic acid pinacol ester in the presence of a base such as potassium carbonate.
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-3-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)10-7-15-11(19-10)9-5-6-18-8-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVZBTYINJABJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

